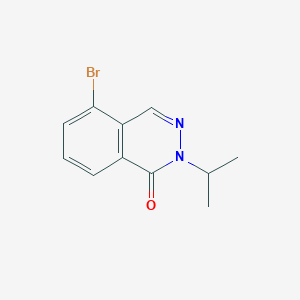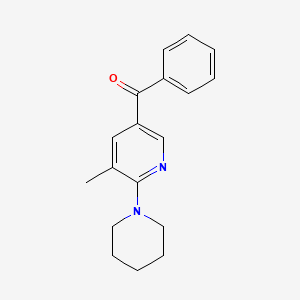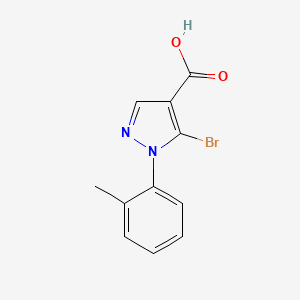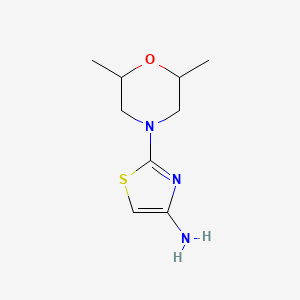![molecular formula C14H14N4O B11792863 5-(2-Aminoethyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B11792863.png)
5-(2-Aminoethyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Aminoethyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound belongs to the class of pyrazolopyrazines, which are known for their diverse biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminoethyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-phenylhydrazine with ethyl acetoacetate to form a hydrazone intermediate. This intermediate then undergoes cyclization with 2-bromoethylamine hydrobromide in the presence of a base such as sodium ethoxide to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-Aminoethyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted pyrazolopyrazine derivatives.
Applications De Recherche Scientifique
5-(2-Aminoethyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of functionalized compounds.
Mécanisme D'action
The mechanism of action of 5-(2-Aminoethyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenylpyrazolo[1,5-a]pyrazine: Lacks the aminoethyl group, resulting in different chemical and biological properties.
5-(2-Hydroxyethyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one: Contains a hydroxyethyl group instead of an aminoethyl group, leading to variations in reactivity and applications.
Uniqueness
5-(2-Aminoethyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the aminoethyl group allows for further functionalization and derivatization, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C14H14N4O |
|---|---|
Poids moléculaire |
254.29 g/mol |
Nom IUPAC |
5-(2-aminoethyl)-2-phenylpyrazolo[1,5-a]pyrazin-4-one |
InChI |
InChI=1S/C14H14N4O/c15-6-7-17-8-9-18-13(14(17)19)10-12(16-18)11-4-2-1-3-5-11/h1-5,8-10H,6-7,15H2 |
Clé InChI |
KXMJLKWIWJEEGT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3S)-6,6-difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride](/img/structure/B11792786.png)


![6,7-Dihydro-5H-pyrimido[4,5-b][1,4]thiazin-4-ol](/img/structure/B11792805.png)
![2-(4-(Ethylsulfonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetic acid](/img/structure/B11792810.png)

![2-amino-3-methyl-N-propan-2-yl-N-[(1S)-1-(1,3-thiazol-2-yl)ethyl]butanamide](/img/structure/B11792829.png)





![3-Chloro-1-methylpyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B11792860.png)

